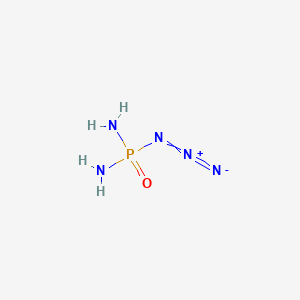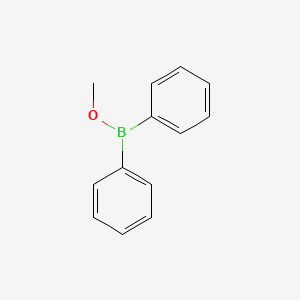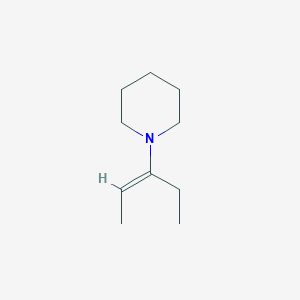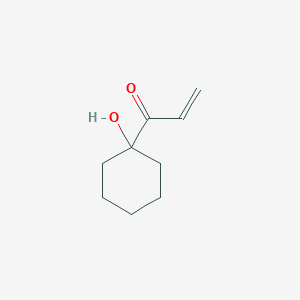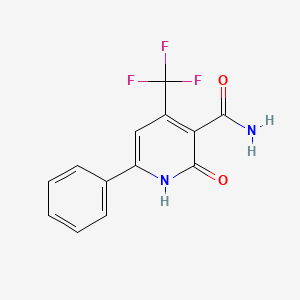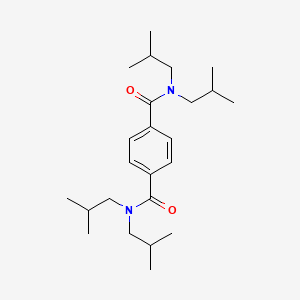![molecular formula C9H7ClS B14708103 Benzene, [(1-chloro-2-propynyl)thio]- CAS No. 13865-10-6](/img/structure/B14708103.png)
Benzene, [(1-chloro-2-propynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-chloro-2-propynyl)thio]- is an organic compound characterized by a benzene ring substituted with a [(1-chloro-2-propynyl)thio] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chloro-2-propynyl)thio]- typically involves the reaction of benzene with 1-chloro-2-propynyl thiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the production of Benzene, [(1-chloro-2-propynyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Benzene, [(1-chloro-2-propynyl)thio]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(1-chloro-2-propynyl)thio] group to a thiol or sulfide, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, alcohols, typically under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Applications De Recherche Scientifique
Benzene, [(1-chloro-2-propynyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, including dyes, polymers, and coatings.
Mécanisme D'action
The mechanism of action of Benzene, [(1-chloro-2-propynyl)thio]- involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The [(1-chloro-2-propynyl)thio] group can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, [(1-chloro-2-propyl)thio]-
- Benzene, [(1-chloro-2-butynyl)thio]-
- Benzene, [(1-chloro-2-ethynyl)thio]-
Comparison: Benzene, [(1-chloro-2-propynyl)thio]- is unique due to the presence of the propynyl group, which imparts distinct reactivity compared to its analogs. The propynyl group can participate in additional reactions, such as cycloaddition or polymerization, which are not possible with the propyl or ethynyl analogs. This makes Benzene, [(1-chloro-2-propynyl)thio]- a versatile compound with broader applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
13865-10-6 |
|---|---|
Formule moléculaire |
C9H7ClS |
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
1-chloroprop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H7ClS/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7,9H |
Clé InChI |
SYURRAFSUAPREJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(SC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
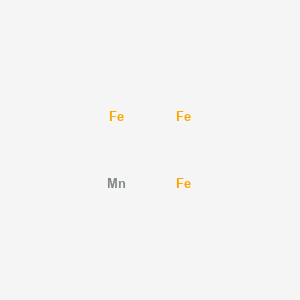
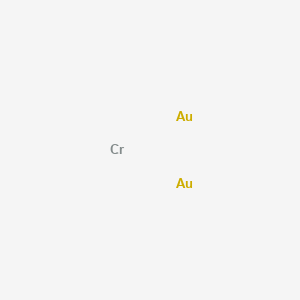
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

